molecular formula C13H8ClN5 B13891174 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile CAS No. 106898-38-8

5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B13891174
CAS No.: 106898-38-8
M. Wt: 269.69 g/mol
InChI Key: VUZSDANLIXIZFV-UHFFFAOYSA-N
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Description

5-Amino-1-(7-chloro-4-quinolinyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a quinolinyl substituent at the 1-position and a carbonitrile group at the 4-position. The quinolinyl moiety, a bicyclic aromatic system with a chlorine atom at the 7-position, distinguishes this compound from simpler phenyl or alkyl-substituted pyrazoles.

Properties

CAS No.

106898-38-8

Molecular Formula

C13H8ClN5

Molecular Weight

269.69 g/mol

IUPAC Name

5-amino-1-(7-chloroquinolin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H8ClN5/c14-9-1-2-10-11(5-9)17-4-3-12(10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2

InChI Key

VUZSDANLIXIZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N3C(=C(C=N3)C#N)N

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Arylhydrazines with (Ethoxymethylene)malononitrile

A widely adopted approach for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the nucleophilic addition and cyclization reaction of arylhydrazines with (ethoxymethylene)malononitrile under reflux conditions in ethanol or trifluoroethanol solvent. This method yields the pyrazole ring with high regioselectivity and good to excellent yields (47–84%) depending on the aryl substituent.

  • Procedure Highlights:

    • Arylhydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL).
    • (Ethoxymethylene)malononitrile (1 mmol) is added slowly under stirring.
    • The mixture is refluxed under nitrogen atmosphere for 0.5 to 4 hours.
    • For hydrazine hydrochloride salts, neutralization with triethylamine at 0 °C is required before addition.
    • The crude product is purified by column chromatography using hexane/ethyl acetate gradients.
  • Yields and Selectivity:

    • The reaction selectively forms the 5-amino-1-aryl-pyrazole-4-carbonitrile without formation of 3-amino regioisomers or uncyclized hydrazides.
    • The method tolerates various substituents on the aryl ring, including electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl.
  • Example Substituents Tested:

Entry Arylhydrazine Substituent Product Yield (%) Notes
3a Phenyl (C6H5) 84 Standard reaction
3b 4-Fluorophenyl 47 Requires neutralization step
3e 2,6-Dichloro-4-(trifluoromethyl)phenyl 47 Relevant for chloro-substituted analogs
3f 4-Methoxyphenyl 68 Electron-donating substituent
  • Mechanistic Insight:
    • The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic (ethoxymethylene)malononitrile, followed by cyclization to form the pyrazole ring.

This method can be adapted for the synthesis of 5-amino-1-(7-chloro-4-quinolinyl)-1H-pyrazole-4-carbonitrile by employing 7-chloro-4-quinolinyl hydrazine derivatives as the aryl hydrazine component, although specific literature examples for this exact quinolinyl substitution are limited.

Alternative Synthetic Methods and Catalytic Approaches

One-Pot Multicomponent Synthesis Using Catalysts

Recent green chemistry approaches have utilized multicomponent reactions involving phenylhydrazines, aldehydes, and malononitrile in the presence of heterogeneous catalysts such as layered double hydroxides modified with copper complexes. These methods allow efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles under mild conditions (55 °C), with high yields and easy catalyst recovery.

  • Typical Reaction Conditions:

    • Phenylhydrazine (1 mmol), benzaldehyde derivatives (1 mmol), malononitrile (1 mmol).
    • Catalyst: LDH@PTRMS@DCMBA@CuI (50 mg).
    • Solvent: Ethanol/water mixture (1:1).
    • Reaction temperature: 55 °C.
    • Reaction time: Monitored by TLC until completion.
  • Advantages:

    • Mild conditions and environmentally friendly solvents.
    • High product purity after recrystallization.
    • Catalyst can be recycled.
  • Relevance:

    • While this method is demonstrated for phenyl and chlorophenyl derivatives, it could be adapted for quinolinyl-substituted hydrazines, potentially enabling greener synthesis routes for this compound.

Specific Considerations for 7-Chloro-4-quinolinyl Substitution

The literature specifically detailing the preparation of this compound is sparse. However, based on the general synthetic principles of arylhydrazine reactions and quinoline chemistry, the following considerations apply:

  • Preparation of 7-chloro-4-quinolinyl hydrazine:

    • The quinoline ring can be functionalized at the 7-position with chlorine via electrophilic substitution.
    • Hydrazine substitution at the 1-position of the pyrazole is achieved by using the corresponding 7-chloro-4-quinolinyl hydrazine as the aryl hydrazine precursor.
  • Reaction Conditions:

    • Similar reflux conditions in ethanol with (ethoxymethylene)malononitrile.
    • Nitrogen atmosphere to prevent oxidation.
  • Purification:

    • Column chromatography or recrystallization, depending on scale.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Arylhydrazine + (Ethoxymethylene)malononitrile reflux Arylhydrazine (including chloro-substituted), (ethoxymethylene)malononitrile Ethanol, reflux, N2 atmosphere, 0.5–4 h 47–84 High regioselectivity, requires neutralization for hydrazine salts
One-pot multicomponent with catalyst Phenylhydrazine, benzaldehyde derivatives, malononitrile, LDH@Cu catalyst EtOH/H2O (1:1), 55 °C, catalyst 50 mg High (not specified) Green method, mild conditions, catalyst recyclable
Patent method for related compounds Alkyl sulfenyl halide, aminopyrazole, amine salt CH2Cl2 or C2H4Cl2, inert atmosphere, -20 to 50 °C Not specified Related to alkylthiopyrazole derivatives, less relevant here

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it back to an amino group.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrazole ring can interact with various proteins, inhibiting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (1-Position) Molecular Weight (g/mol) Key Properties/Biological Activity Source
5-Amino-1-(7-chloro-4-quinolinyl)-1H-pyrazole-4-carbonitrile 7-Chloro-4-quinolinyl 284.71 (calculated) Limited synthetic availability; potential kinase inhibition
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 4-Chlorophenyl 218.64 Anticancer activity (IC50: 5–6 µg/mL)
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl 218.64 Used as a building block in drug synthesis
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 2-Chloroethyl 170.61 Stabilized by N–H···N and C–H···Cl interactions in crystal lattice
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile 4-Methylphenyl 198.23 Anticancer activity against MCF-7 and Hep-G2 cell lines

Key Observations :

  • Quinolinyl vs. Phenyl Groups: The quinolinyl substituent introduces a bulky, planar aromatic system, likely enhancing π-π stacking interactions in biological targets compared to monocyclic aryl groups. This may improve binding affinity to enzymes like Src kinase or DNA topoisomerases .
  • Chlorine Position : 4-Chlorophenyl derivatives (e.g., CAS 51516-67-7) exhibit marked anticancer activity, whereas 3-chlorophenyl analogues (CAS 51516-68-8) are more commonly used as synthetic intermediates .
  • Alkyl vs. Aryl Substituents : The 2-chloroethyl derivative (C₆H₇ClN₄) forms intermolecular hydrogen bonds (N–H···N) and C–H···Cl interactions, leading to stable crystalline structures. In contrast, aryl-substituted derivatives prioritize planar stacking .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility (Predicted) LogP (Calculated)
This compound Not reported Low (hydrophobic) 3.5
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 228–230 (Lit.) Moderate in DMSO 2.8
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile Not reported High in polar solvents 1.2
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile 259–260 Low in water 2.5

Analysis :

  • The quinolinyl derivative’s higher molecular weight and aromaticity likely reduce aqueous solubility compared to chlorophenyl or alkyl-substituted analogues.
  • Chlorine at the 7-position on quinoline may further increase hydrophobicity (LogP ~3.5), impacting bioavailability.

Biological Activity

5-Amino-1-(7-chloro-4-quinolinyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H7ClN4
  • Molecular Weight : 232.64 g/mol

The presence of the pyrazole ring and the chloro-substituent on the quinoline moiety are crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor cell proliferation.

Case Study :
In a study involving MTT assays, derivatives were tested against various cancer cell lines. For instance, a related compound demonstrated a mean growth inhibition of 54.25% on HepG2 (liver cancer) cells and 38.44% on HeLa (cervical cancer) cells, while showing minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .

Cell Line Growth Inhibition (%) Remarks
HepG254.25Anticancer Activity
HeLa38.44Anticancer Activity
Normal Fibroblasts19.94Low Toxicity

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been noted for their ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Research Findings :
A derivative was found to significantly reduce LPS-induced NO production, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been explored extensively. The presence of the pyrazole ring enhances their interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

Data Summary :
A study reported that certain pyrazole derivatives exhibited moderate to excellent antifungal activity against pathogens such as Fusarium oxysporum and Candida mandshurica. The synthesized compounds showed varying degrees of efficacy, with some achieving over 50% inhibition in mycelial growth .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds in this class are known to inhibit specific kinases involved in cancer progression.
  • Cell Cycle Arrest : They may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, these compounds can reduce inflammation effectively.

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